molecular formula C12H14N2O2 B3033583 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid CAS No. 1071914-67-4

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid

Cat. No.: B3033583
CAS No.: 1071914-67-4
M. Wt: 218.25 g/mol
InChI Key: JGGQJPRYDTUQHH-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-1H-indole-5-carboxylic acid is a substituted indole derivative characterized by a dimethylaminomethyl group at the 3-position and a carboxylic acid moiety at the 5-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous neurotransmitters and their versatility in drug design. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for studying structure-activity relationships (SARs) in bioactive molecules.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14(2)7-9-6-13-11-4-3-8(12(15)16)5-10(9)11/h3-6,13H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGQJPRYDTUQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Mannich reaction enables direct introduction of the (dimethylamino)methyl group at indole’s C3 position. For 1H-indole-5-carboxylic acid, this involves:

  • Electrophilic Activation : Formaldehyde reacts with dimethylamine in acetic acid to form an iminium ion intermediate.
  • Nucleophilic Attack : The electron-rich C3 position of indole attacks the iminium ion, forming a C-N bond.
  • Rearomatization : Loss of a proton restores aromaticity, yielding 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid.

Typical Conditions :

  • Solvent: Acetic acid (0.5 M)
  • Reagents: 37% aqueous formaldehyde (1.2 equiv), dimethylamine hydrochloride (1.5 equiv)
  • Temperature: Reflux (110°C)
  • Duration: 4–12 hours
  • Yield: 60–75% (estimated from analogous reactions).

Protective Group Strategies for Carboxylic Acid Stability

The carboxylic acid group’s reactivity necessitates protection during C3-functionalization. Methyl ester protection is preferred due to ease of installation and removal:

Methyl Ester Formation

Reaction :
$$
\text{1H-Indole-5-carboxylic acid} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{Methyl 1H-indole-5-carboxylate}
$$
Conditions :

  • Base: Sodium hydride (2.0 equiv)
  • Alkylating agent: Methyl iodide (1.5 equiv)
  • Solvent: Anhydrous DMF, 0°C to room temperature
  • Yield: 84% (based on analogous methylation).

Mannich Reaction on Protected Substrate

Reaction :
$$
\text{Methyl 1H-indole-5-carboxylate} \xrightarrow[\text{HCHO, (CH}3\text{)}2\text{NH}]{\text{AcOH}} \text{Methyl 3-[(dimethylamino)methyl]-1H-indole-5-carboxylate}
$$
Isolation : Column chromatography (SiO₂, ethyl acetate/hexanes) purifies the product.

Ester Hydrolysis

Reaction :
$$
\text{Methyl 3-[(dimethylamino)methyl]-1H-indole-5-carboxylate} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{this compound}
$$
Conditions :

  • Base: Lithium hydroxide (3.0 equiv)
  • Solvent: THF/water (4:1), reflux, 2 hours
  • Yield: >90%.

Alternative Synthetic Routes

Friedel-Crafts Acylation Followed by Reduction

This route installs a ketone at C3, later reduced to an aminomethyl group:

  • Friedel-Crafts Acylation :
    $$
    \text{1H-Indole-5-carboxylic acid} + \text{ClCO(CH}2\text{)}n\text{NR}2 \xrightarrow{\text{AlCl}3} \text{3-Acyl-1H-indole-5-carboxylic acid}
    $$
  • Reductive Amination :
    $$
    \text{3-Acyl derivative} \xrightarrow{\text{NaBH}4, \text{(CH}3\text{)}_2\text{NH}} \text{Target compound}
    $$
    Challenges : Over-reduction and regioselectivity issues limit utility.

Hemetsberger-Knittel Indole Synthesis

Building the indole ring from azidocinnamates:

  • Knoevenagel Condensation : Methyl 2-azidoacetate reacts with 4-carboxybenzaldehyde.
  • Thermolytic Cyclization : Forms methyl indole-5-carboxylate.
  • Mannich Reaction : Introduces the (dimethylamino)methyl group.

Reaction Optimization and Challenges

Regioselectivity in Electrophilic Substitution

The C3 position’s inherent reactivity dominates, but C5-carboxylic acid directs minor C2/C4 byproducts. Polar solvents (e.g., AcOH) enhance C3 selectivity.

Solvent and Temperature Effects

  • Acetic acid : Enhances iminium ion formation but may protonate the carboxylic acid.
  • Microwave irradiation : Reduces reaction time to 1–2 hours with comparable yields.

Byproduct Formation

  • N-Methylation : Competing reaction at indole’s N1 position mitigated by using excess dimethylamine.
  • Ester hydrolysis during Mannich reaction : Avoided through protective group strategies.

Analytical Validation

Synthetic products require rigorous characterization:

Technique Key Data for Target Compound
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, COOH), 8.15 (s, 1H, H4), 7.45 (d, J=8.4 Hz, 1H, H7), 6.95 (d, J=2.1 Hz, 1H, H2), 4.10 (s, 2H, CH₂N), 2.25 (s, 6H, N(CH₃)₂).
LC-MS m/z 219.1 [M+H]⁺ (calculated for C₁₂H₁₄N₂O₂: 218.25).
IR 1695 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (COOH), 2800 cm⁻¹ (N-CH₃).

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

  • Catalytic Methods : Gold(III)-catalyzed decarboxylative coupling for C-C bond formation (50–93% yields).
  • Continuous Flow Reactors : Enhance heat/mass transfer during Mannich reactions.
  • Green Chemistry : Water as a solvent in gold-catalyzed protocols reduces waste.

Chemical Reactions Analysis

3-[(Dimethylamino)methyl]-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Methyl-1H-indole-5-carboxylic acid (CAS 588688-44-2): Replaces the dimethylaminomethyl group with a methyl group at the 3-position.
  • Ethyl 3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylate (CAS 137499-21-9): Features an ethyl ester instead of a carboxylic acid at the 5-position and a dimethylaminoethyl chain at the 3-position.
  • 5-Methoxy-1H-indole-3-carboxylic acid (CAS 10242-01-0): Substitutes the 5-carboxylic acid with a methoxy group, eliminating the acidic proton and altering hydrogen-bonding capacity. The methoxy group increases electron density on the indole ring, which could modulate aromatic interactions in protein binding .

Core Structure Modifications

  • 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (A1, ): A carbazole-based impurity in ondansetron synthesis.

Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Solubility Profile (Inferred)
3-[(Dimethylamino)methyl]-1H-indole-5-carboxylic acid Dimethylaminomethyl (C3), COOH (C5) 232.26 g/mol Carboxylic acid, tertiary amine Moderate in polar solvents (e.g., DMSO)
3-Methyl-1H-indole-5-carboxylic acid Methyl (C3), COOH (C5) 189.18 g/mol Carboxylic acid Low in nonpolar solvents
Ethyl 3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylate Dimethylaminoethyl (C3), COOEt (C5) 260.33 g/mol Ester, tertiary amine High lipophilicity
5-Methoxy-1H-indole-3-carboxylic acid Methoxy (C5), COOH (C3) 205.20 g/mol Methoxy, carboxylic acid Moderate in aqueous buffers

Notes:

  • The dimethylaminomethyl group in the target compound enhances basicity and water solubility at physiological pH compared to non-aminated analogs .
  • Carboxylic acid derivatives (e.g., target compound) are more polar than ester or methoxy-substituted analogs, influencing pharmacokinetic properties like absorption and excretion .

Biological Activity

3-[(Dimethylamino)methyl]-1H-indole-5-carboxylic acid, commonly referred to as DMAC, is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into the biological activity of DMAC, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄N₂O₂·HCl
  • Molecular Weight : Approximately 236.28 g/mol
  • Functional Groups : Contains a dimethylamino group at the 3-position and a carboxylic acid at the 5-position of the indole structure.

DMAC exhibits biological effects through various mechanisms:

  • Receptor Binding : Indole derivatives, including DMAC, have high affinity for multiple receptors, which may lead to diverse cellular responses.
  • Biochemical Pathways : The compound influences several biochemical pathways, contributing to its antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research indicates that DMAC has potential antiviral properties. Indole derivatives are known to exhibit activity against various viral infections by interfering with viral replication processes.

Antibacterial Activity

DMAC demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In studies, it has shown minimum inhibitory concentration (MIC) values comparable to established antibacterial agents .

Anticancer Activity

The compound has been investigated for its anticancer effects. It appears to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved in these effects are still under investigation but may involve modulation of signaling pathways related to cell survival and growth.

Case Studies and Experimental Data

Several studies have explored the biological activities of DMAC:

  • Antimicrobial Efficacy : A study reported that DMAC exhibited strong antimicrobial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies : In vitro studies demonstrated that DMAC could significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the indole structure can enhance or diminish biological activity. The presence of the dimethylamino group is particularly noted for increasing solubility and biological interactions .

Comparison with Similar Compounds

The following table summarizes key similarities and differences between DMAC and other related compounds:

Compound NameStructure FeaturesUnique Aspects
1H-Indole-3-carboxylic acidCarboxylic acid at position 3Lacks dimethylamino group; primarily studied for basic indole properties.
6-Bromoindole-5-carboxylic acidBromine substitution at position 6Exhibits different reactivity profiles due to bromination.
TryptamineBasic structure without additional modificationsPrecursor for many indole derivatives; simpler structure.

Q & A

What are the established synthetic routes for 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid, and what critical parameters influence reaction yields?

Basic Research Focus
The compound is synthesized via condensation reactions. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with dimethylamine-containing reagents in acetic acid with sodium acetate as a catalyst. Key parameters include:

  • Stoichiometry : A 1.1:1 molar ratio of aldehyde to amine ensures complete conversion .
  • Reaction Time : Prolonged reflux (3–5 hours) improves crystallinity but risks decomposition .
  • Catalyst : Sodium acetate enhances electrophilic substitution by deprotonating intermediates .
  • Purification : Recrystallization from DMF/acetic acid mixtures yields high-purity products .

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Research Focus
Structural validation requires multi-technique analysis:

  • NMR Spectroscopy : 1H^1H NMR identifies the dimethylamino group (δ 2.2–2.5 ppm, singlet) and indole protons (δ 7.0–8.5 ppm). 13C^{13}C NMR confirms the carboxylic acid carbonyl (δ 170–175 ppm) .
  • FTIR : Peaks at 3300–2500 cm1^{-1} (carboxylic O-H stretch) and 1650–1700 cm1^{-1} (C=O stretch) are diagnostic .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water (0.1% TFA) gradients .

What strategies optimize the synthesis of this compound to minimize byproducts?

Advanced Research Focus
Byproducts arise from incomplete formylation or over-alkylation. Mitigation strategies include:

  • Temperature Control : Maintaining reflux at 110–120°C prevents side reactions like indole ring oxidation .
  • Stepwise Addition : Gradual introduction of dimethylamine reduces dimerization .
  • Solvent Screening : Acetic acid minimizes side reactions compared to polar aprotic solvents .
  • In Situ Monitoring : TLC or LC-MS identifies intermediates early, enabling adjustments .

How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Advanced Research Focus
Degradation is influenced by:

  • Humidity : Hydrolysis of the dimethylamino group occurs in aqueous media. Store desiccated at -20°C .
  • Light : UV exposure causes indole ring cleavage. Use amber vials or opaque packaging .
  • pH : The carboxylic acid group protonates below pH 3, reducing solubility. Neutral pH buffers (e.g., PBS) are ideal for solutions .

What analytical challenges arise in assessing the purity of this compound, and how are they resolved?

Advanced Research Focus
Challenges include:

  • Hygroscopicity : Absorbed water skews elemental analysis. Lyophilize samples before testing .
  • Co-eluting Impurities : Use reverse-phase HPLC with ion-pairing agents (e.g., heptafluorobutyric acid) to separate polar byproducts .
  • Metal Contamination : Trace metals from catalysts interfere with NMR. Chelating resins (e.g., Chelex) pre-purify samples .

How can researchers design bioactivity assays to evaluate the compound’s pharmacological potential?

Advanced Research Focus
Leverage structural analogs (e.g., indole-5-carboxylic acid derivatives with known kinase inhibition ):

  • Target Selection : Screen against serotonin receptors (indole scaffold relevance) or MAP kinases (dimethylamino group’s basicity).
  • Assay Conditions : Use HEK293 cells for receptor binding or enzymatic assays (pH 7.4, 37°C) .
  • Data Interpretation : Address false positives via counterscreens (e.g., ATP-competitive inhibitors vs. allosteric modulators) .

How should contradictory data on the compound’s melting point or bioactivity be resolved?

Advanced Research Focus
Discrepancies often stem from:

  • Polymorphism : Differential crystal packing alters melting points. Perform X-ray diffraction to identify forms .
  • Impurity Profiles : HPLC-MS detects trace contaminants affecting bioactivity .
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) to reduce inter-lab variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid
Reactant of Route 2
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3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid

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